The synthesis of 2-Methyl-3-phenyloxirane-2-carboxylic acid typically involves the epoxidation of 2-methylphenylacrylic acid. This reaction can be effectively performed using peracids, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The general process can be outlined as follows:
The molecular structure of 2-Methyl-3-phenyloxirane-2-carboxylic acid features an oxirane ring, which is a three-membered cyclic ether, and a carboxylic acid group. The specific structural characteristics include:
InChI=1S/C10H10O3/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12)
.2-Methyl-3-phenyloxirane-2-carboxylic acid can participate in several important chemical reactions:
The mechanism of action for 2-Methyl-3-phenyloxirane-2-carboxylic acid primarily involves its interactions with biological macromolecules:
The physical and chemical properties of 2-Methyl-3-phenyloxirane-2-carboxylic acid include:
These properties make it suitable for diverse applications in organic synthesis and medicinal chemistry .
The applications of 2-Methyl-3-phenyloxirane-2-carboxylic acid are broad and include:
This compound's diverse functionality highlights its significance in both academic research and industrial applications, making it a valuable subject for further study and exploration in various scientific fields .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2